![molecular formula C22H17FN2O3S2 B2858742 N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 922472-55-7](/img/structure/B2858742.png)

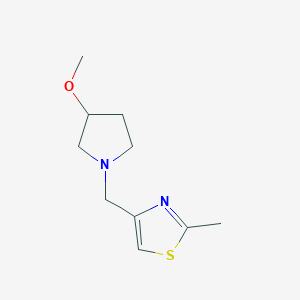

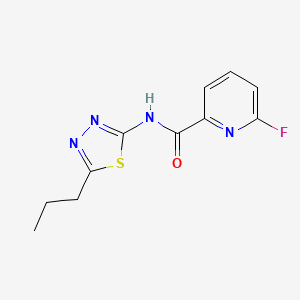

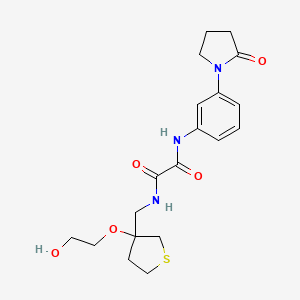

N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H17FN2O3S2 and a molecular weight of 440.51. It is a derivative of benzothiazole, a heterocyclic compound that has been the focus of many studies due to its diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Specific synthesis methods for this compound are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . This means they could potentially be used in the development of new pain-relieving medications.

Anti-inflammatory Activity

Thiazole compounds have also been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal effects . This suggests potential use in the development of new antibiotics or antifungal medications.

Antiviral Activity

Some thiazole compounds have shown antiviral properties . This could potentially lead to the development of new antiviral drugs, particularly important in the fight against viral diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests they could be used in the development of new cancer treatments.

Anti-tubercular Activity

Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized molecules were found to be potent against M. tuberculosis .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Related compounds have been reported to exhibitstrong inhibition of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its action at the synapse.

Biochemical Pathways

By inhibiting ache, the compound could potentially affect thecholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning.

Result of Action

Related compounds have been shown to haveneuroprotective and cognition-enhancing properties . These effects could be due to the increased concentration of acetylcholine in the synaptic cleft, which could enhance neuronal communication and protect neurons from damage.

Eigenschaften

IUPAC Name |

N-benzyl-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S2/c1-30(27,28)18-10-11-19-20(13-18)29-22(24-19)25(14-15-6-3-2-4-7-15)21(26)16-8-5-9-17(23)12-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPPPBNGHJALTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)

![2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-one](/img/structure/B2858664.png)

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)

![3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2858667.png)

![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)

![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)

![1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2858675.png)

![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)

![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)